3-Amino-4-bromopyridine
Overview
Description
3-Amino-4-bromopyridine is a compound that belongs to the class of organic molecules known as aminopyridines. These compounds are characterized by the presence of an amino group attached to a pyridine ring, a structure that is common in many biologically active molecules and useful intermediates in chemical synthesis. The bromine atom in 3-amino-4-bromopyridine adds to the reactivity of the molecule, making it a versatile intermediate for various chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated aminopyridines, including 3-amino-4-bromopyridine, typically involves the reaction of ammonia with bromopyridines. The reactivity of the bromine atoms towards ammonia is a key factor in the preparation of these compounds . Additionally, the synthesis of related zinc(II) coordination compounds with 3- and 4-aminopyridine has been reported, which involves the reaction of Zn(CH3COO)2·2H2O with aminopyridines in water or methanol solutions .
Molecular Structure Analysis
The molecular structure of aminopyridines has been extensively studied using density functional theory (DFT) methods. For instance, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine have been investigated, providing insights into the electronic and vibrational characteristics of the molecule . Similarly, the structure of 2-amino-3-bromopyridine has been characterized by single-crystal X-ray analysis, revealing hydrogen bonding interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Brominated aminopyridines are reactive intermediates that can undergo various chemical reactions. The bromine atom in these compounds is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups. For example, a modified Sandmeyer reaction has been used to transform 4-amino-4-norpyridoxol into its 4-bromo analogue . Additionally, amino-functionalized 2,2′-bipyridines have been synthesized through coupling reactions, demonstrating the synthetic versatility of brominated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyridines are influenced by their molecular structure. The presence of an amino group and a halogen atom like bromine affects the molecule's polarity, solubility, and reactivity. Quantum mechanical calculations, including HOMO-LUMO energies and Fukui function, provide insights into the electronic properties of these molecules . The vibrational frequencies obtained from DFT calculations correlate with experimental spectroscopic data, aiding in the understanding of the compound's physical properties . Furthermore, the biological activity of these compounds can be inferred from their electrophilicity index and other calculated parameters .
Scientific Research Applications
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Building Block in Organic Synthesis : Similar compounds like “3-Bromopyridine” are used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
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Synthesis of Indole Systems : A related compound, “3-Amino-2-bromopyridine”, has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
Remember, handling and working with chemical compounds should always be done by trained professionals following appropriate safety protocols, as they can pose health risks . If you’re planning to work with “3-Amino-4-bromopyridine”, please make sure to follow all relevant safety guidelines.
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Building Block in Organic Synthesis : Similar compounds like “3-Bromopyridine” are used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
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Synthesis of Indole Systems : A related compound, “3-Amino-2-bromopyridine”, has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
Remember, handling and working with chemical compounds should always be done by trained professionals following appropriate safety protocols, as they can pose health risks . If you’re planning to work with “3-Amino-4-bromopyridine”, please make sure to follow all relevant safety guidelines.
Safety And Hazards
3-Amino-4-bromopyridine may cause serious eye irritation, skin irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
4-bromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQGBXRGSPSTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376592 | |
Record name | 3-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromopyridine | |
CAS RN |
239137-39-4 | |
Record name | 3-Amino-4-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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